Copper;methane
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Overview
Description
Copper;methane is an organometallic compound consisting of a copper atom bonded to a methyl group. It is a key reagent used in conjugate nucleophilic addition reactions involving α,β-unsaturated aldehydes and ketones . This compound is part of the broader class of organocopper compounds, which are known for their diverse reactivity and applications in organic synthesis .
Preparation Methods
Copper;methane can be synthesized through several methods:
Reaction with Organolithium Reagents: One common method involves the reaction of methyl lithium with copper(I) bromide in diethyl ether. This method was pioneered by Henry Gilman in 1936.
Grignard Reagents: This compound can also be prepared using Grignard reagents in place of organolithium compounds.
Industrial Production: Industrial production methods for methylcopper(I) are not as well-documented, but they likely involve similar organometallic synthesis techniques used in laboratory settings.
Chemical Reactions Analysis
Copper;methane undergoes various types of chemical reactions:
Substitution Reactions: It acts as a nucleophile in substitution reactions with organic halides.
Conjugate Addition Reactions: This compound is used in conjugate addition reactions with α,β-unsaturated aldehydes and ketones.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include organic halides and α,β-unsaturated carbonyl compounds. .
Major Products: The major products of these reactions are typically substituted organic compounds, such as alkylated or arylated derivatives.
Scientific Research Applications
Copper;methane has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Catalysis: This compound and other organocopper compounds are used as catalysts in various organic reactions.
Material Science:
Biological Research: While less common, methylcopper(I) has been investigated for its potential biological applications, including its interactions with biomolecules.
Mechanism of Action
The mechanism by which methylcopper(I) exerts its effects involves several steps:
Oxidative Addition: The reaction mechanism often starts with the oxidative addition of an organic halide to the copper(I) center, forming a planar copper(III) intermediate.
Reductive Elimination: This is followed by reductive elimination, which releases the product and regenerates the copper(I) species.
Nucleophilic Attack: The nucleophilic attack is typically the rate-determining step in these reactions.
Molecular Targets and Pathways: The primary molecular targets are organic electrophiles, and the pathways involve the formation and breaking of carbon-copper bonds.
Comparison with Similar Compounds
Copper;methane can be compared with other similar organocopper compounds:
Phenylcopper: Prepared by the reaction of phenyllithium with copper(I) bromide, phenylcopper is another organocopper compound with similar reactivity.
Dialkylcuprates: These compounds, such as dimethylcuprate, are obtained by combining two equivalents of an organolithium reagent with a copper(I) salt.
Unique Properties: This compound is unique in its specific use in conjugate addition reactions and its relatively simple structure compared to more complex organocopper compounds.
Conclusion
This compound is a versatile and valuable compound in the field of organometallic chemistry. Its preparation methods, chemical reactivity, and applications in scientific research make it an important reagent for organic synthesis and beyond. Understanding its mechanism of action and comparing it with similar compounds further highlights its significance in the realm of chemistry.
Properties
CAS No. |
1184-53-8 |
---|---|
Molecular Formula |
CH4Cu |
Molecular Weight |
79.589 |
IUPAC Name |
copper;methane |
InChI |
InChI=1S/CH4.Cu/h1H4; |
InChI Key |
YLAPOMNEDSBHKK-UHFFFAOYSA-N |
SMILES |
C.[Cu] |
Synonyms |
Methylcopper(I) |
Origin of Product |
United States |
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